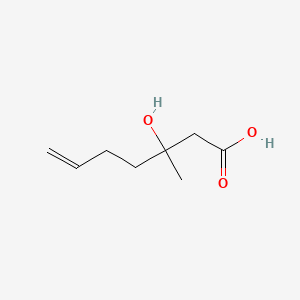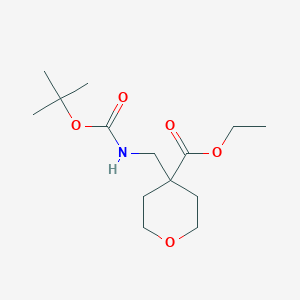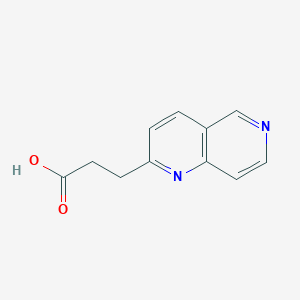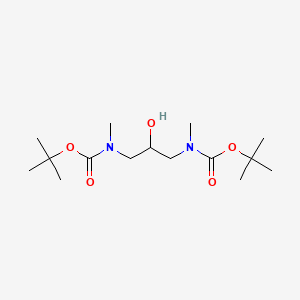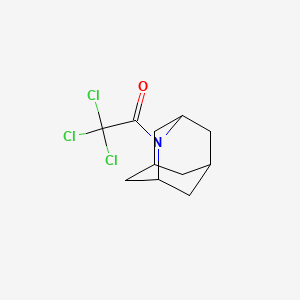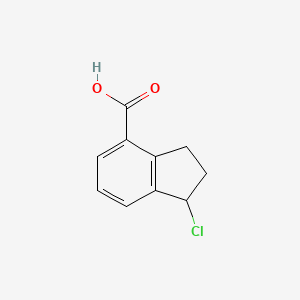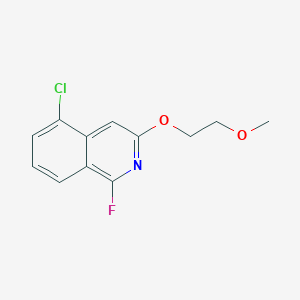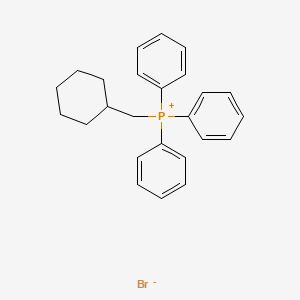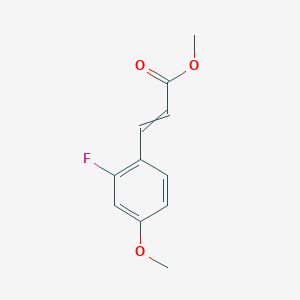
Methyl 2-fluoro-4-methoxycinnamate
Overview
Description
Methyl 2-fluoro-4-methoxycinnamate is an organic compound that belongs to the cinnamic acid derivatives family It is characterized by the presence of a fluorine atom and a methoxy group attached to the cinnamic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-fluoro-4-methoxycinnamate typically involves the esterification of 2-Fluoro-4-methoxycinnamic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-fluoro-4-methoxycinnamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or other nucleophiles.
Major Products Formed:
Oxidation: Formation of 2-Fluoro-4-methoxycinnamic acid.
Reduction: Formation of 2-Fluoro-4-methoxycinnamyl alcohol.
Substitution: Formation of various substituted cinnamic acid derivatives.
Scientific Research Applications
Methyl 2-fluoro-4-methoxycinnamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 2-fluoro-4-methoxycinnamate involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and methoxy group can influence its reactivity and binding affinity to biological targets. The compound may exert its effects through modulation of enzyme activity, receptor binding, or interaction with cellular pathways.
Comparison with Similar Compounds
4-Methoxycinnamic acid methyl ester: Lacks the fluorine atom, which may result in different reactivity and biological activity.
2-Fluorocinnamic acid methyl ester: Lacks the methoxy group, which can influence its chemical properties and applications.
4-Fluorocinnamic acid methyl ester:
Properties
Molecular Formula |
C11H11FO3 |
|---|---|
Molecular Weight |
210.20 g/mol |
IUPAC Name |
methyl 3-(2-fluoro-4-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C11H11FO3/c1-14-9-5-3-8(10(12)7-9)4-6-11(13)15-2/h3-7H,1-2H3 |
InChI Key |
YUIHJWVNGQTMNF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C=CC(=O)OC)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(2-Methoxy-ethyl)-methyl-amino]-but-2-ynoic acid](/img/structure/B8305292.png)
